
7-Methoxy-3-methyl-2(1H)-quinolinone
Overview
Description
Molecular Structure Analysis
The molecular structure of “7-Methoxy-3-methyl-2(1H)-quinolinone” is not clearly defined in the sources I found .Chemical Reactions Analysis
Information on the chemical reactions involving “7-Methoxy-3-methyl-2(1H)-quinolinone” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Methoxy-3-methyl-2(1H)-quinolinone” are not detailed in the sources I found .Scientific Research Applications
Microwave-Assisted Synthesis
Microwave-induced synthesis of quinoline alkaloids, including derivatives of 4-methoxy-1-methyl-2-quinolinone, is a significant advancement. This method offers a convenient, simple, and fast alternative for synthesizing these compounds (Nadaraj, Selvi, & Sasi, 2006).
Isolation from Natural Sources
A compound closely related to 7-Methoxy-3-methyl-2(1H)-quinolinone, named 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one, was isolated from the leaves of Melicope moluccana. Its chemical structure was elucidated using various spectroscopic techniques (Tanjung, Saputri, Wahjoedi, & Tjahjandarie, 2017).
Antidepressant Drug Development
The development of a novel antidepressant drug, using derivatives of 3,4-dihydro-2(1H)-quinolinone, showed promising results. These compounds were evaluated for their effects on sleeping time and recovery from coma in mice, indicating potential sigma receptor agonist properties (Oshiro et al., 2000).
Solid-Phase Synthesis
An efficient solid-phase synthesis of 2-substituted-3-hydroxy-4(1H)-quinolinone-7-carboxamides was developed. This synthesis is suitable for high-throughput/combinatorial synthesis, matching high-throughput screening capabilities (Soural & Krchňák, 2007).
Molecular Docking and ADMET Studies
Synthesis and molecular docking studies of 4-(4-methoxyphenyl)-8-methyl-3, 4, 5, 6, 7, 8- hexahydroquinazolin-2 (1H)-one and its derivatives revealed potential antimicrobial activities. These compounds were also evaluated for their bioactivity and toxicity parameters, indicating their suitability for further medicinal chemistry applications (Sarkar et al., 2021).
Diastereomeric Alkaloids from Marine Fungi
Diastereomeric quinolinone alkaloids, including compounds structurally related to 7-Methoxy-3-methyl-2(1H)-quinolinone, were isolated from the marine-derived fungus Penicillium janczewskii. These compounds showed moderate specificity in cytotoxicity testing against tumor cell lines (He et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-methoxy-3-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(14-2)6-10(8)12-11(7)13/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUHEAFTNLNLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)OC)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3-methyl-2(1H)-quinolinone | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2449680.png)
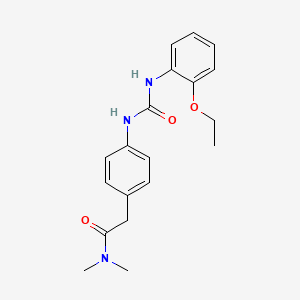
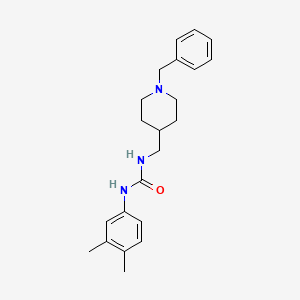
![(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2449685.png)
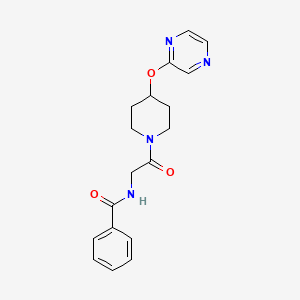

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449689.png)
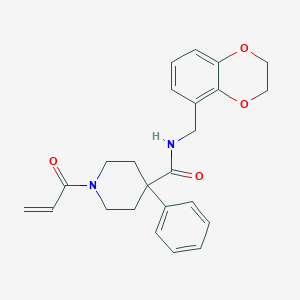
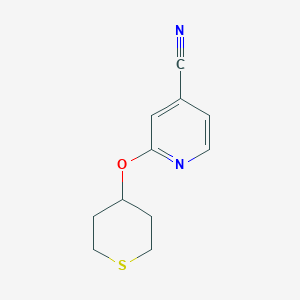
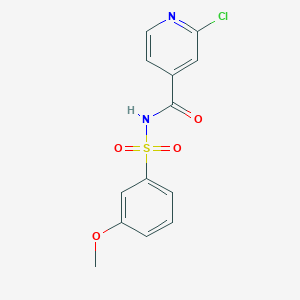
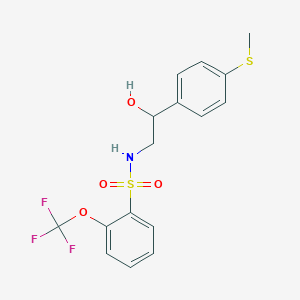

![4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2449699.png)
![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2449702.png)